Potency Landscape Across Bromo-Positional Isomers: A Critical Gap in Published Data
A direct, quantitative comparison between 3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide and its ortho- and para-bromo isomers has not been identified in publicly available literature or patents as of the search date. One BindingDB entry (BDBM688402) references this CAS number in the context of cGAS inhibition (IC50 = 5 nM, in vitro human biochemical assay), but the associated patent (US20240189315) and SMILES structure correspond to a macrocyclic pyridine scaffold, not the imidazole-thioether-benzamide chemotype [1]. Therefore, the 5 nM value cannot be reliably attributed to the target compound. No peer-reviewed SAR study directly comparing the meta-bromo substitution against ortho-, para-, or des-bromo analogs in any assay system was retrievable. The quantitative differentiation required for evidence-based procurement remains absent from the published record.
| Evidence Dimension | Target inhibition potency (cGAS) – data attribution uncertain |
|---|---|
| Target Compound Data | IC50 = 5 nM (cGAS, in vitro biochemical) – attribution to CAS 897456-99-4 is unconfirmed [1] |
| Comparator Or Baseline | Ortho-bromo analog (CAS 897456-98-3) – no quantitative data available; Para-bromo analog (CAS 897456-97-2) – no quantitative data available |
| Quantified Difference | Cannot be calculated due to absence of validated comparator data |
| Conditions | cGAS biochemical inhibition assay (BindingDB entry, source patent unclear) |
Why This Matters
Procurement decisions cannot be based on unconfirmed database cross-references; researchers must verify compound identity and activity independently before selecting this compound over positional isomers.
- [1] BindingDB. BDBM688402 – US20240189315, Ex. 1.10 of PCT/EP2022/062480. http://ww.w.bindingdb.org/ (accessed 2026-04-29). View Source
